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Abstract

Carlinoside, a flavone C-glycoside characterized by a luteolin aglycone with glucose and
arabinose sugar moieties, has emerged as a molecule of significant interest in the field of
phytochemistry and pharmacology. This technical guide provides a comprehensive overview of
the discovery, history, and biochemical properties of Carlinoside. It details the methodologies
for its isolation and characterization, presents its known biological activities with available
guantitative data, and elucidates its potential mechanisms of action, particularly focusing on its
anti-inflammatory and antioxidant properties. This document is intended to serve as a
foundational resource for researchers and professionals in drug development, offering detailed
experimental protocols and insights into the signaling pathways modulated by this natural
compound.

Discovery and History

Carlinoside, chemically known as luteolin 6-C-glucoside-8-C-arabinoside, is a naturally
occurring flavonoid.[1] Its discovery is intrinsically linked to the phytochemical investigation of
plants from the Carlina genus, from which its name is derived. While a singular "discovery"
paper is not readily identifiable in the public domain, early research into the chemical
constituents of Carlina species, such as Carlina vulgaris, led to the identification of a rich profile
of polyphenolic compounds.[2] Within this profile, Carlinoside was identified as one of the
abundant C-glycosides of luteolin.[2]
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The structural elucidation of Carlinoside was made possible through the application of modern
chromatographic and spectroscopic techniques.[3] Techniques such as High-Performance
Liquid Chromatography (HPLC) coupled with mass spectrometry (MS) and Nuclear Magnetic
Resonance (NMR) spectroscopy have been instrumental in confirming its complex structure,
which features a luteolin backbone with a glucose molecule attached at the C-6 position and an
arabinose molecule at the C-8 position via robust carbon-carbon bonds.[1][3] This C-glycosidic
nature confers greater stability to the molecule compared to the more common O-glycosides.[4]

Physicochemical Properties

A summary of the key physicochemical properties of Carlinoside is presented in Table 1.

Property Value Reference
Molecular Formula C27H30016 [5]
Molecular Weight 610.52 g/mol [6]

2-(3,4-dihydroxyphenyl)-5,7-
dihydroxy-6-
[(2S,3R,4R,5S,6R)-3,4,5-
trihydroxy-6-

IUPAC Name [5]
(hydroxymethyl)oxan-2-yl]-8-
[(2S,3R,4S,5R)-3,4,5-
trihydroxyoxan-2-yllchromen-4-
one

Likely a yellow, amorphous )
Appearance Inferred from related flavonoids
powder

- ) ) Inferred from general flavonoid
Solubility Slightly soluble in water i
properties

Biological Activities and Quantitative Data

Carlinoside is reported to possess a range of biological activities, primarily centered around its
antioxidant and anti-inflammatory effects, which are characteristic of many flavonoids.[4]
However, quantitative data for the pure compound is limited in publicly available literature. The
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majority of studies have focused on the activities of plant extracts containing Carlinoside

among other compounds.

Biological
. Assay
Activity

Test System

Result Reference

o DPPH Radical
Antioxidant )
Scavenging

In vitro chemical

assay

Data for pure
compound not
available.
Extracts of

: : [2]
Carlina vulgaris
containing
carlinoside show

activity.

Nitric Oxide (NO)
Production
Inhibition

Anti-

inflammatory

LPS-induced
RAW 264.7

macrophages

Data for pure
compound not
available.
General [71[8]
methodology for
flavonoids

established.

Cytokine (e.qg.,
TNF-qa, IL-6)
Inhibition

Anti-

inflammatory

LPS-induced
RAW 264.7

macrophages

Data for pure
compound not
available.

General [8]
methodology for
flavonoids

established.

COX-2 and iINOS
Expression
Inhibition

Anti-

inflammatory

LPS-induced
RAW 264.7

macrophages

Data for pure
compound not
available.

General 9]
methodology for
flavonoids

established.
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Note: The absence of specific IC50 values for pure Carlinoside highlights a significant

research gap and an opportunity for future investigation.

Experimental Protocols
Isolation and Purification of Carlinoside

The isolation of Carlinoside from plant sources such as Carlina vulgaris or Lespedeza cuneata

typically involves a multi-step chromatographic process.[2][10]

4.1.1. Extraction

Air-dried and powdered plant material (e.g., aerial parts) is extracted exhaustively with a
polar solvent, typically 80% methanol, at room temperature.[10]

The solvent is removed under reduced pressure to yield a crude extract.[10]

4.1.2. Fractionation

The crude extract is suspended in water and subjected to liquid-liquid partitioning with
solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate, and n-butanol, to
separate compounds based on their polarity.[10]

The flavonoid glycosides, including Carlinoside, are typically enriched in the more polar
fractions (ethyl acetate and n-butanol).[10]

4.1.3. Chromatographic Purification

The enriched fraction is subjected to column chromatography, often using a Diaion HP-20P
column, with a stepwise gradient of methanol in water to yield several sub-fractions.[10]

Final purification is achieved using preparative High-Performance Liquid Chromatography
(prep-HPLC) on a C18 column with a mobile phase gradient of methanol and water, often
with a small amount of acid (e.g., 0.1% formic acid) to improve peak shape.[10]

Fractions are collected and analyzed by analytical HPLC to assess purity. Pure fractions are
then combined and lyophilized.
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Structural Elucidation

The definitive structure of isolated Carlinoside is determined using a combination of
spectroscopic methods:

o Mass Spectrometry (MS): High-resolution electrospray ionization mass spectrometry
(HRESIMS) is used to determine the exact molecular weight and elemental composition.[10]

» Nuclear Magnetic Resonance (NMR): 1D (*H and 13C) and 2D (COSY, HSQC, HMBC) NMR
spectroscopy are employed to elucidate the complete chemical structure, including the
specific positions of the glycosidic linkages.[10]

Antioxidant Activity Assays
4.3.1. DPPH Radical Scavenging Assay

e A solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol is prepared.[11]

» Various concentrations of the test compound (Carlinoside) are added to the DPPH solution.
[11]

o The mixture is incubated in the dark at room temperature for a specified time (e.g., 30
minutes).[12]

e The absorbance is measured at approximately 517 nm.[11]

e The percentage of radical scavenging activity is calculated, and the IC50 value (the
concentration of the compound that scavenges 50% of the DPPH radicals) is determined.
[11]

Anti-inflammatory Activity Assays
4.4.1. Inhibition of Nitric Oxide (NO) Production in LPS-Induced RAW 264.7 Macrophages

 RAW 264.7 macrophage cells are cultured in a suitable medium.[7]

e Cells are seeded in 96-well plates and allowed to adhere.[7]
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e The cells are pre-treated with various concentrations of Carlinoside for a period (e.g., 1
hour) before being stimulated with lipopolysaccharide (LPS) to induce an inflammatory
response.[7]

o After a 24-hour incubation, the amount of nitrite (a stable product of NO) in the culture
supernatant is measured using the Griess reagent.[7]

e The IC50 value for NO production inhibition is calculated. A cell viability assay (e.g., MTT) is
performed in parallel to ensure that the observed inhibition is not due to cytotoxicity.[7]

4.4.2. Measurement of Pro-inflammatory Cytokine Production

» Following a similar cell culture and treatment protocol as the NO assay, the levels of pro-
inflammatory cytokines such as TNF-a and IL-6 in the cell culture supernatant are quantified
using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits.[8]

4.4.3. Western Blot Analysis for INOS and COX-2 Expression

e RAW 264.7 cells are treated with Carlinoside and LPS as described above.[9]

o After treatment, the cells are lysed, and the total protein concentration is determined.[9]

o Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane.[9]

o The membrane is probed with primary antibodies specific for INOS, COX-2, and a loading
control (e.g., B-actin), followed by incubation with a secondary antibody.[9]

o The protein bands are visualized, and their intensity is quantified to determine the effect of
Carlinoside on the expression of these inflammatory enzymes.[9]

Signaling Pathways and Mechanisms of Action

Flavonoids, as a class, are known to exert their anti-inflammatory effects by modulating key
signaling pathways. While direct evidence for Carlinoside is still emerging, it is hypothesized to
act through similar mechanisms.

Inhibition of the NF-kB Signaling Pathway

© 2025 BenchChem. All rights reserved. 6/11 Tech Support


https://www.benchchem.com/product/b1668447?utm_src=pdf-body
https://www.mdpi.com/1467-3045/43/3/131
https://www.mdpi.com/1467-3045/43/3/131
https://www.mdpi.com/1467-3045/43/3/131
https://www.jkom.org/journal/view.php?number=5054
https://www.benchchem.com/product/b1668447?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/11213362/
https://pubmed.ncbi.nlm.nih.gov/11213362/
https://pubmed.ncbi.nlm.nih.gov/11213362/
https://pubmed.ncbi.nlm.nih.gov/11213362/
https://www.benchchem.com/product/b1668447?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/11213362/
https://www.benchchem.com/product/b1668447?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1668447?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

The Nuclear Factor-kappa B (NF-kB) pathway is a central regulator of inflammation.[13] In
resting cells, NF-kB is held inactive in the cytoplasm by inhibitor of kB (IkB) proteins.[14] Upon
stimulation by inflammatory signals like LPS, IkB is phosphorylated and degraded, allowing NF-
KB to translocate to the nucleus and activate the transcription of pro-inflammatory genes,
including those for INOS, COX-2, TNF-a, and IL-6.[14][15] Flavonoids can inhibit this pathway
at multiple points.[13]
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Figure 1: Hypothesized inhibition of the NF-kB signaling pathway by Carlinoside.

Experimental Workflow for Investigating NF-kB
Inhibition

The following diagram outlines a typical workflow to investigate the effect of Carlinoside on the
NF-kB pathway.
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Figure 2: Experimental workflow for studying NF-kB inhibition.

Synthesis

To date, the total synthesis of Carlinoside has not been reported in the literature. However,
methods for the total synthesis of its aglycone, luteolin, have been developed.[1][16] These
synthetic routes could potentially be adapted for the synthesis of Carlinoside through
subsequent glycosylation steps, although this would present significant regiochemical
challenges. The development of a synthetic route to Carlinoside would be a valuable
contribution to the field, enabling the production of large quantities of the pure compound for
further biological evaluation.

Conclusion and Future Directions
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Carlinoside represents a promising natural product with potential therapeutic applications,
particularly in the realm of anti-inflammatory and antioxidant therapies. While its presence in
various plant species is well-documented, a significant gap exists in the literature concerning
the quantitative biological activities of the pure compound. Future research should focus on the
preparative-scale isolation of Carlinoside to enable comprehensive in vitro and in vivo studies.
Elucidating its specific molecular targets and confirming its modulatory effects on key signaling
pathways, such as NF-kB, will be crucial in understanding its mechanism of action and
advancing its potential as a therapeutic agent. Furthermore, the development of a total
synthesis would provide an invaluable tool for structure-activity relationship studies and ensure
a consistent supply for preclinical and clinical investigations.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

© 2025 BenchChem. All rights reserved. 10/11 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC4522856/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4522856/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4522856/
http://scielo.sld.cu/pdf/ind/v33n1/2224-5421-ind-33-01-22.pdf
https://media.neliti.com/media/publications/180439-EN-dpph-radical-scavenging-activity-total-p.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC6842955/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6842955/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10252664/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10252664/
https://www.mdpi.com/1420-3049/24/5/875
https://www.mdpi.com/1420-3049/24/5/875
https://www.researchgate.net/publication/263256311_Total_Synthesis_of_Luteolin_I
https://www.benchchem.com/product/b1668447#discovery-and-history-of-carlinoside
https://www.benchchem.com/product/b1668447#discovery-and-history-of-carlinoside
https://www.benchchem.com/product/b1668447#discovery-and-history-of-carlinoside
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1668447?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1668447?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Foundational & Exploratory

Check Availability & Pricing

BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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